Norgestrienone - 848-21-5

Norgestrienone

Catalog Number: EVT-277579
CAS Number: 848-21-5
Molecular Formula: C20H22O2
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Norgestrienone is a steroid. It has a role as an estrogen.
A synthetic steroid with progestational and contraceptive activities.
Source and Classification

Norgestrienone was first described in 1965 and is derived from 19-nortestosterone. It is categorized as a "second-generation" progestin due to its structural modifications that enhance its biological activity. The compound is marketed under various brand names such as Ogyline, Planor, and Miniplanor, primarily in France where it is used in combination with ethinylestradiol in oral contraceptive formulations .

Synthesis Analysis

The synthesis of norgestrienone involves several key steps that modify the steroid backbone of testosterone. The primary synthetic route includes:

  1. Starting Material: The synthesis typically begins with 19-nortestosterone.
  2. Ethynylation: The introduction of an ethynyl group at the 17α position is achieved through a reaction with an appropriate ethynylating agent.
  3. Double Bond Formation: The formation of the double bonds at the C9(11) positions is crucial for enhancing androgenic activity.
  4. Purification: The crude product undergoes purification processes such as recrystallization or chromatography to isolate norgestrienone in a pure form.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Norgestrienone has a complex molecular structure characterized by:

  • Chemical Formula: C20H24O2
  • Molecular Weight: 296.41 g/mol
  • Structural Features: It contains a steroid nucleus with specific modifications:
    • A 17α-ethynyl group enhances its progestogenic activity.
    • Double bonds at positions C9 and C11 contribute to its unique biological profile.

The structural formula can be represented using SMILES notation as CC#CC(C)C1=CC(=O)C2=C(C=C1)C(=C(C=C2)C(=O)C)C(C)=C(C)C .

Chemical Reactions Analysis

Norgestrienone participates in various chemical reactions typical of steroid compounds:

  1. Reactions with Receptors: It exhibits binding affinity to progesterone receptors, influencing gene expression related to reproductive functions.
  2. Metabolism: In vivo metabolism primarily occurs in the liver, where norgestrienone is converted into various metabolites through hydroxylation and conjugation reactions.
  3. Stability Studies: Investigations into its stability under different pH conditions reveal insights into its shelf-life and degradation pathways .
Mechanism of Action

The mechanism of action of norgestrienone primarily involves:

  • Progesterone Receptor Agonism: By binding to progesterone receptors in target tissues (e.g., endometrium), it modulates gene expression to prepare the uterine lining for potential implantation.
  • Inhibition of Ovulation: Norgestrienone also prevents ovulation by suppressing luteinizing hormone release through negative feedback on the hypothalamus and pituitary gland.
  • Endometrial Changes: It transforms the endometrium to make it less suitable for implantation by altering progesterone receptor levels and endometrial receptivity .
Physical and Chemical Properties Analysis

Norgestrienone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Melting Point: Approximately 170°C, indicating stability under standard conditions .
  • Stability: Its stability profile suggests it can withstand various environmental conditions but may degrade under extreme pH or temperature.
Applications

Norgestrienone's primary application lies within the realm of hormonal contraception:

  • Oral Contraceptives: It is used in combination formulations with ethinylestradiol to prevent ovulation and regulate menstrual cycles.
  • Research Applications: Studies exploring its pharmacodynamics contribute to understanding hormonal regulation and contraceptive efficacy.
  • Potential Therapeutic Uses: Investigations into its effects on endometrial disorders highlight potential applications beyond contraception .
Synthetic Pathways & Structural Optimization of Norgestrienone

Historical Evolution of 19-Nortestosterone Derivative Synthesis

The development of norgestrienone emerged from systematic modifications of 19-nortestosterone (nandrolone), initiated by the discovery that removing the C19 methyl group enhanced progestogenic activity while reducing androgenic effects. Early work in the 1950s–1960s established 17α-ethynylation as a key strategy to improve oral bioavailability and metabolic stability. Norgestrienone (RU-2010/A-301), first synthesized in 1965 by Roussel Uclaf [1], incorporated a distinctive Δ⁹,¹¹ double bond system into the 19-nortestosterone scaffold. This modification differentiated it from first-generation progestins like norethisterone (which lacks the C9(11) unsaturation) and positioned it as a "second-generation" progestin [1] [8].

Table 1: Structural Evolution of Key 19-Nortestosterone Progestins

CompoundCore StructureKey ModificationsIntroduction Year
NorethisteroneEstrane17α-Ethynyl, Δ⁴1951
NorgestrienoneEstrane17α-Ethynyl, Δ⁴,⁹,¹¹1965
LevonorgestrelGonane18-Methyl, 17α-Ethynyl, Δ⁴1966
GestrinoneEstrane17α-Ethynyl, Δ⁴,⁹,¹¹, 18-methyl1970s

The synthetic pathway to norgestrienone began with estrone or 19-nortestosterone precursors. Critical steps included:

  • Selective hydrogenation to generate the 19-nor configuration.
  • Ethynylation at C17 using acetylene gas under basic conditions.
  • Introduction of Δ⁹,¹¹ unsaturation via bromination-dehydrohalogenation or enzymatic dehydrogenation, increasing planarity of the C-D ring junction [1] [8].

Stereochemical Modifications in Trienone Backbone Design

Norgestrienone’s bioactivity is critically dependent on its stereochemistry:

  • 17α-Ethynyl Configuration: Enforces a near-linear orientation perpendicular to the steroid plane, sterically hindering 17β-hydroxysteroid dehydrogenase-mediated reduction. This preserves the active form and prolongs half-life [1] [7].
  • Δ⁹,¹¹ Double Bonds: Create a pseudo-planar structure across rings C and D. This conformation exposes the C3-ketone and C17-hydroxyl for hydrogen bonding with the progesterone receptor (PR) ligand-binding domain. Molecular dynamics simulations confirm this orientation mimics the natural ligand progesterone more closely than norethisterone [1].
  • A-Ring Δ⁴-3-ketone: Essential for PR binding affinity. Unlike levonorgestrel (which retains C13-ethyl), norgestrienone’s lack of C18 methylation allows greater conformational flexibility at C13-C17, enhancing PR compatibility but increasing androgen receptor (AR) cross-reactivity [1] [8].

Table 2: Stereochemical Features Governing Receptor Engagement

Structural ElementConformational EffectReceptor Interaction Consequence
17α-EthynylBlocks reductase access to C17-OHEnhanced metabolic stability
Δ⁹,¹¹Flattens C/D ringsOptimizes van der Waals contacts with PR
C19-nor configurationExpands β-face volumeFavors PR binding over AR

Computational Modeling of A-Ring Unsaturation Effects on Receptor Affinity

The trienone system (Δ⁴,⁹,¹¹) profoundly alters electronic distribution and steric occupancy. Density Functional Theory (DFT) analyses reveal:

  • Electron Delocalization: The extended conjugation (C3=O through Δ⁴ to Δ⁹,¹¹) creates an electron-deficient region around C6-C7, reducing susceptibility to cytochrome P450-mediated hydroxylation. This contrasts with progesterone’s saturated A-ring, which undergoes rapid 6β-hydroxylation [3] [7].
  • PR Binding Pocket Compatibility: Molecular docking simulations show norgestrienone’s Δ⁹,¹¹ system occupies a hydrophobic subpocket in the PR ligand-binding domain (residues Leu715, Phe794). The binding energy (−9.2 kcal/mol) exceeds progesterone (−10.8 kcal/mol) but is weaker than gestrinone (−8.5 kcal/mol), its 18-methylated analog [1].
  • Androgen Receptor Crosstalk: The trienone backbone’s planarity allows accommodation in the AR binding cleft. Relative Binding Affinity (RBA) assays confirm norgestrienone’s AR affinity (RBA=70%) approaches its PR affinity (RBA=63-65%), unlike norethisterone (PR RBA=155%, AR RBA=43%) [1].

Table 3: Computational and Experimental Binding Affinity Comparisons

ProgestinPR RBA (%)AR RBA (%)ΔG (kcal/mol, PR)Key Structural Determinants
Progesterone100<1-10.8None (reference)
Norethisterone155-15643-45-9.917α-Ethynyl
Norgestrienone63-6570-9.2Δ⁹,¹¹, 17α-Ethynyl
Levonorgestrel17084-87-8.818-Methyl, 17α-Ethynyl

Comparative Metabolic Stability Profiling Across Generations of Progestins

Norgestrienone exhibits distinct metabolic vulnerabilities compared to earlier and later progestins:

  • Primary Metabolic Routes:
  • AKR1C-Mediated Reduction: The Δ⁴ bond undergoes 5α/5β-reduction by aldo-keto reductases (AKR1C1, AKR1C2) in liver and intestine, forming inactive tetrahydronorgestrienone. This parallels progesterone metabolism but occurs slower due to steric hindrance from the Δ⁹,¹¹ bonds [3] [7].
  • C17 Oxidation: Minor pathway yielding 17-keto metabolites (~5% of total clearance), significantly less than norethisterone (~20%) due to the ethynyl group’s protective effect [1] [7].
  • Tissue-Specific Stability:
  • Hepatic Metabolism: Human liver homogenates rapidly deplete norgestrienone (t₁/₂=2.7 min with NADPH). AKR1C inhibitors (e.g., diazepam) prolong t₁/₂ to >15 min, confirming AKR dominance [3].
  • Intestinal Metabolism: Slower degradation (t₁/₂=157 min) occurs via non-NADPH-dependent pathways, likely CYP3A4 hydroxylation at C6 or C7. This contrasts with progesterone’s intestinal t₁/₂ of 197 min in rats [3].
  • Generational Comparisons:
  • First-Generation (Norethisterone): Highly vulnerable to first-pass reduction (AKR1C) and oxidation (CYP2C19).
  • Second-Generation (Norgestrienone): Improved resistance to C17 oxidation but susceptible to A-ring reduction.
  • Third-Generation (Desogestrel): 11-Methylene group blocks A-ring reduction, shifting metabolism to CYP3A4 hydroxylation (t₁/₂~30 h) [3] [7].

Table 4: Metabolic Half-Lives in Human Tissue Homogenates

ProgestinLiver t₁/₂ (min, +NADPH)Intestine t₁/₂ (min)Dominant Enzyme(s)
Progesterone2.7197 (rat) / 157 (human)AKR1C, CYP3A4
Norgestrienone2.7~157AKR1C1, AKR1C2
Levonorgestrel12.5>240CYP3A4, AKR1C4
Nomegestrol acetate>60>300CYP3A4, UGT2B7

Properties

CAS Number

848-21-5

Product Name

Norgestrienone

IUPAC Name

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,8,10,12,17-18,22H,4-7,9,11H2,2H3/t17?,18?,19-,20-/m0/s1

InChI Key

GVDMJXQHPUYPHP-GUMHCPJTSA-N

SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Solubility

Soluble in DMSO

Synonyms

Norgestrienone; Ogyline; Planor; A 301; A301; A-301

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CCC3C1CC[C@]2(C#C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.